(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidin-2-one core, which is a common motif in many biologically active molecules, and is further functionalized with an allyl group and a cinnamyl-substituted benzimidazole moiety.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Some imidazole derivatives have shown significant activity against key kinases such as EGFR, HER2, and CDK2 .
Mode of Action
For instance, some imidazole derivatives have been found to inhibit key kinases, leading to a decrease in the activity of these enzymes .
Biochemical Pathways
For example, the inhibition of key kinases could affect signal transduction pathways, leading to changes in cell growth and proliferation .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Some imidazole derivatives have been found to induce apoptosis in cancer cells, characterized by activation of caspase-3, increased expression of cleaved parp, increased expression of pro-apoptotic bax and decreased expression of anti-apoptotic bcl-2 .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzimidazole intermediate. This can be achieved by condensing o-phenylenediamine with cinnamaldehyde under acidic conditions to form 1-cinnamyl-1H-benzo[d]imidazole. The next step involves the alkylation of the benzimidazole with an allyl halide in the presence of a base to introduce the allyl group.
The final step is the cyclization reaction to form the pyrrolidin-2-one ring. This can be accomplished by reacting the allyl-substituted benzimidazole with a suitable amine and a carbonyl source under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The cinnamyl group can be reduced to a phenethyl group.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the cinnamyl group.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxide or aldehyde derivatives of the allyl group.
Reduction: Phenethyl-substituted benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-4-(1-phenyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-cinnamyl-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-allyl-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Uniqueness
(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the presence of both the allyl and cinnamyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups with the pyrrolidin-2-one core and benzimidazole moiety creates a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-2-14-25-17-19(16-22(25)27)23-24-20-12-6-7-13-21(20)26(23)15-8-11-18-9-4-3-5-10-18/h2-13,19H,1,14-17H2/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLDJDMKLJJCMG-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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